Lipophilicity (XLogP) Comparison: 5-Methoxy-2-methylbenzo[b]thiophene vs. 5-Methoxybenzothiophene and 2-Methylbenzothiophene
5-Methoxy-2-methylbenzo[b]thiophene exhibits an intermediate lipophilicity (XLogP = 3.3) that differs systematically from its mono-substituted analogs. The 5-methoxy analog without the 2-methyl group has a lower XLogP of ~2.9, while the 2-methyl analog without the 5-methoxy group shows a higher logP of ~3.2–3.7 depending on measurement method . This places the target compound in a distinct lipophilicity window that influences membrane permeability prediction, organic/aqueous partitioning during synthesis workup, and chromatographic retention behavior .
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP = 3.3 (calculated); LogP = 3.22 (alternate computational method) |
| Comparator Or Baseline | 5-Methoxybenzothiophene (CAS 20532-30-3): LogP = 2.91; 2-Methylbenzothiophene (CAS 1195-14-8): LogP = 3.21–3.69 |
| Quantified Difference | ΔXLogP ≈ +0.4 vs. 5-methoxybenzothiophene; ΔXLogP ≈ −0.4 vs. upper-range 2-methylbenzothiophene values |
| Conditions | Computational predictions from standardized algorithms (XLogP3); values sourced from chemical databases chem960 and ChemWhat |
Why This Matters
For procurement decisions, the distinct logP value affects both the compound's behavior in biphasic synthetic reactions and its suitability as a fragment or building block for medicinal chemistry programs targeting specific lipophilicity ranges.
